6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine
CAS No.: 1779573-25-9
Cat. No.: VC6242949
Molecular Formula: C6H9N3O
Molecular Weight: 139.158
* For research use only. Not for human or veterinary use.
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine - 1779573-25-9](/images/structure/VC6242949.png)
Specification
CAS No. | 1779573-25-9 |
---|---|
Molecular Formula | C6H9N3O |
Molecular Weight | 139.158 |
IUPAC Name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine |
Standard InChI | InChI=1S/C6H9N3O/c7-5-4-6-9(8-5)2-1-3-10-6/h4H,1-3H2,(H2,7,8) |
Standard InChI Key | CRAAVDCTMCOCNX-UHFFFAOYSA-N |
SMILES | C1CN2C(=CC(=N2)N)OC1 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
6,7-Dihydro-5H-pyrazolo[5,1-b] oxazin-2-amine belongs to the bicyclic pyrazolo-oxazine family, featuring a six-membered oxazine ring fused to a five-membered pyrazole ring. The amine substituent at position 2 introduces hydrogen-bonding capabilities critical for molecular interactions .
IUPAC Name and Formula
-
Molecular Formula: C₆H₉N₃O
Key Structural Features
-
Oxazine Ring: A partially saturated 1,3-oxazine moiety with two methylene bridges (positions 6 and 7).
-
Pyrazole Ring: A planar, aromatic pyrazole system fused to the oxazine at positions 5 and 1.
-
Exocyclic Amine: A primary amine at position 2, enabling nucleophilic reactivity and hydrogen bonding .
Synthesis and Preparation
Optimized Synthetic Route
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-2-amine proceeds via a two-step alkylation-cyclization sequence, as detailed in patent CN108948019 :
Reaction Conditions
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | 1H-Pyrazole-3(2H)-one, K₂CO₃ | DMF, 130°C, 0.5 h | - |
2 | 1,3-Dibromopropane | DMF, 2 h, room temperature | 94% |
Mechanistic Insights
-
Base Activation: Potassium carbonate deprotonates the pyrazolone, facilitating nucleophilic attack on 1,3-dibromopropane.
-
Cyclization: Intramolecular Williamson ether synthesis forms the oxazine ring, yielding the bicyclic core .
Purification
Chemical and Physical Properties
Physicochemical Profile
Property | Value |
---|---|
Solubility | Soluble in DCM, DMF; insoluble in H₂O |
Storage | 2–8°C, protected from light |
Stability | Sensitive to moisture, oxidation |
Spectral Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume